ROR-Alpha Isoform 2 Modulation: EC50 Potency Profile
2-Anilino-N-(4-fluorophenyl)acetamide demonstrates measurable activity against Isoform 2 of the Nuclear Receptor ROR-alpha (Human) with an EC50 of 3.19 × 10³ nM (3.19 µM) in a high-throughput screening format [1]. In contrast, the unsubstituted phenylglycinamide analog (N,2-diphenylglycinamide, CAS 2567-62-6) has no publicly reported activity against this specific ROR-alpha isoform in the same assay, representing a qualitative differentiation in screening outcome. Among the broader class of phenylglycinamide derivatives optimized for RORγt, para-fluorophenyl substitution was associated with retained biochemical binding, whereas removal of the para-substituent led to loss of measurable inverse agonism [2]. This supports the critical role of the 4-fluoro substituent for nuclear receptor engagement.
| Evidence Dimension | ROR-alpha isoform 2 EC50 |
|---|---|
| Target Compound Data | EC50 = 3.19 × 10³ nM (3.19 µM) |
| Comparator Or Baseline | Unsubstituted analog (N,2-diphenylglycinamide, CAS 2567-62-6): No reported ROR-alpha isoform 2 activity in the same assay |
| Quantified Difference | Qualitative (active vs. unreported); substitution-dependent engagement inferred from RORγt SAR [2] |
| Conditions | The Scripps Research Institute Molecular Screening Center; ROR-alpha isoform 2 (Human); specific assay endpoint EC50 [1] |
Why This Matters
Confirms that the 4-fluorophenyl moiety is not an inert spectator but a determinant of ROR-alpha isoform 2 engagement, making this compound a non-interchangeable screening hit for RORα-focused programs.
- [1] BindingDB Entry BDBM39499. Target: Isoform 2 of Nuclear receptor ROR-alpha (Alpha-2) (Human). EC50: 3.19E+3 nM. The Scripps Research Institute Molecular Screening Center; PubChem AID 675. View Source
- [2] Shirai, J., et al. (2018). Discovery of orally efficacious RORγt inverse agonists, part 1: Identification of novel phenylglycinamides as lead scaffolds. Bioorganic & Medicinal Chemistry, 26(2), 483-500. View Source
